molecular formula C16H18N4O4S B10890671 methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate

methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate

Cat. No.: B10890671
M. Wt: 362.4 g/mol
InChI Key: QRJCJIMOCFDKGK-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a phenyl group, and a methyl ester functional group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Thioether Formation:

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine metabolism.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate involves its interaction with specific molecular targets. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate: .

    Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylbutanoate: .

    Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpentanoate: .

Uniqueness

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 290.34 g/mol
  • CAS Number : [Not specified]

Structural Representation

The structure features a pyrimidine ring, which is known for its biological activity, particularly in antiviral and antibacterial contexts. The thioacetyl group contributes to its reactivity and potential interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains.

Case Study: HIV Inhibition

A study on phenylalanine derivatives, which share structural similarities with the target compound, demonstrated significant antiviral activity against HIV-1. The most effective derivatives had an EC50 value of approximately 2.57 μM, indicating their potential as inhibitors of viral replication in infected cells .

Antibacterial Activity

Pyrimidine derivatives have also been explored for their antibacterial properties. The thioacetyl moiety is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

Research Findings

A review highlighted that certain β-amino acid heterocycles possess both antiviral and antibacterial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit viral replication by targeting specific proteins involved in the viral life cycle .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Viral Proteins : Similar compounds have been shown to interfere with viral protein functions essential for replication.
  • Disruption of Cellular Processes : By mimicking natural substrates, these compounds can disrupt cellular pathways critical for pathogen survival.

Comparative Analysis of Biological Activities

CompoundActivity TypeEC50 (μM)Reference
This compoundAntiviralTBDTBD
Phenylalanine Derivative 1Antiviral2.57
Phenylalanine Derivative 2Antiviral4.85
Pyrimidine Derivative XAntibacterialTBD

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C16H18N4O4S/c1-24-15(23)11(7-10-5-3-2-4-6-10)18-14(22)9-25-16-19-12(17)8-13(21)20-16/h2-6,8,11H,7,9H2,1H3,(H,18,22)(H3,17,19,20,21)

InChI Key

QRJCJIMOCFDKGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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